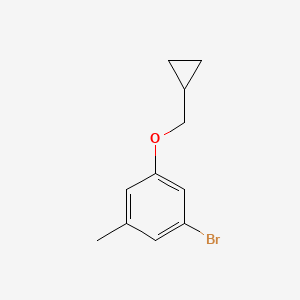

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

Description

Chemical Identity and Nomenclature

This compound is officially registered under the Chemical Abstracts Service number 1245563-11-4, which serves as its unique identifier in chemical databases worldwide. The compound's systematic International Union of Pure and Applied Chemistry name is this compound, reflecting its structural composition according to established nomenclature conventions. This systematic naming convention clearly indicates the positions of the three substituents on the benzene ring: a bromine atom at position 1, a cyclopropylmethoxy group at position 3, and a methyl group at position 5.

The compound is catalogued in multiple chemical databases with various synonymous designations. Alternative nomenclature includes "Benzene, 1-bromo-3-(cyclopropylmethoxy)-5-methyl-" which follows a different systematic approach by placing the base structure first. The compound also carries the identifier MFCD17015803 in the Molecular Design Limited database, facilitating cross-referencing across different chemical information systems. Additional database identifiers include the DSSTox Substance Identifier DTXSID40682127 and the Wikidata identifier Q82606410, demonstrating its comprehensive cataloguing across various scientific databases.

The compound's entry in chemical databases dates back to June 21, 2011, when it was first created in the PubChem database, with the most recent modification recorded on May 24, 2025. This timeline indicates ongoing research interest and data refinement for this chemical entity. The comprehensive database coverage ensures reliable identification and prevents confusion with structurally similar compounds in chemical research and commercial applications.

Molecular Formula and Structural Features

The molecular formula of this compound is C₁₁H₁₃BrO, indicating a composition of eleven carbon atoms, thirteen hydrogen atoms, one bromine atom, and one oxygen atom. This molecular composition results in a calculated molecular weight of 241.12 grams per mole according to PubChem computational methods, though some commercial sources report a slightly different value of 241.13 grams per mole.

The structural architecture of this compound can be comprehensively described through its Simplified Molecular Input Line Entry System representation: CC1=CC(=CC(=C1)Br)OCC2CC2. This notation reveals the systematic arrangement of atoms, beginning with the methyl group attached to the benzene ring, followed by the bromine substituent, and culminating with the cyclopropylmethoxy functionality. The International Chemical Identifier string provides additional structural detail: InChI=1S/C11H13BrO/c1-8-4-10(12)6-11(5-8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3, which encodes the complete connectivity and stereochemical information.

The compound's structural complexity is quantified at 168 according to computational analysis, reflecting the intricate arrangement of functional groups and ring systems. The molecular architecture features thirteen heavy atoms contributing to its three-dimensional structure, with one hydrogen bond acceptor site located at the oxygen atom of the methoxy group. The molecule contains three rotatable bonds, providing conformational flexibility that may influence its chemical reactivity and biological interactions. The calculated partition coefficient (XLogP3) of 3.7 indicates significant lipophilicity, suggesting preferential solubility in organic solvents over aqueous media.

Physicochemical Properties

The physicochemical properties of this compound reflect its classification as a halogenated aromatic hydrocarbon with distinctive solubility and stability characteristics. The compound exhibits moderate to low solubility in water due to its hydrophobic aromatic structure and lipophilic substituents, while demonstrating enhanced solubility in organic solvents. This solubility profile is consistent with its calculated partition coefficient of 3.7, indicating a strong preference for organic phases over aqueous environments.

Commercial suppliers typically provide this compound with purity levels ranging from 95% to greater than 98%, depending on the intended application and purification methods employed. The compound requires specific storage conditions to maintain its chemical integrity, with recommended storage in sealed containers under dry conditions at room temperature. These storage requirements reflect the compound's stability profile while preventing potential degradation or unwanted chemical transformations.

The compound's electronic properties are significantly influenced by the presence of both electron-withdrawing and electron-donating substituents on the benzene ring. The bromine atom functions as a moderate electron-withdrawing group through inductive effects, while the methyl group provides electron-donating characteristics through hyperconjugation. The cyclopropylmethoxy group introduces both steric hindrance and electronic effects that can influence the compound's reactivity patterns and molecular interactions.

Safety considerations for handling this compound include precautionary measures consistent with halogenated aromatic compounds. The compound carries hazard statements H302, H315, H319, and H335, indicating potential harmful effects through ingestion, skin contact, eye contact, and inhalation. Appropriate precautionary statements recommend avoiding inhalation, skin contact, and eye contact, with specific protocols for safe handling and emergency response procedures.

Properties

IUPAC Name |

1-bromo-3-(cyclopropylmethoxy)-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8-4-10(12)6-11(5-8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYSSTBYFPNCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682127 | |

| Record name | 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-11-4 | |

| Record name | 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene typically involves the bromination of 3-(cyclopropylmethoxy)-5-methylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are conducted at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-(cyclopropylmethoxy)-5-methoxybenzene .

Scientific Research Applications

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene is primarily related to its ability to undergo various chemical transformations. The bromine atom serves as a reactive site for nucleophilic substitution, while the cyclopropylmethoxy group can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific derivatives and their applications in biological systems .

Comparison with Similar Compounds

Substituent Effects

- Cyclopropylmethoxy vs. Methoxy : The cyclopropylmethoxy group introduces steric bulk and electron-donating effects due to the cyclopropane ring’s strain and conjugation. This contrasts with the simpler methoxy group, which is smaller and less sterically hindering but similarly electron-donating .

- Bromine Position : Bromine at position 1 (para to substituents at position 3) directs reactivity toward electrophilic substitution at position 5 or cross-coupling at the C-Br bond. In analogs like 1-bromo-3-fluoro-5-methoxybenzene, fluorine’s electron-withdrawing nature alters reactivity patterns .

Reactivity in Cross-Coupling Reactions

- The bromine in this compound enables participation in Pd-catalyzed couplings , similar to tert-butyl-substituted analogs (e.g., 1-bromo-3-(tert-butyl)-5-methylbenzene). However, the cyclopropylmethoxy group may reduce reaction rates due to steric hindrance compared to methoxy derivatives .

- In contrast, 1-bromo-3-methoxy-5-methylbenzene undergoes faster coupling due to lower steric demand, making it preferable for synthesizing benzofuran derivatives (e.g., methyl benzofuran carboxylates in ) .

Thermal and Chemical Stability

- The cyclopropylmethoxy group enhances thermal stability compared to linear alkoxy groups, as seen in Safety Data Sheets for 1-bromo-3-(cyclopropylmethoxy)benzene .

- The tert-butyl group in 1-bromo-3-(tert-butyl)-5-methylbenzene provides superior steric protection against nucleophilic attack, increasing stability in harsh reaction conditions .

Biological Activity

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene, a chemical compound with the CAS number 1245563-11-4, belongs to a class of organic compounds known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine substituent and a cyclopropylmethoxy group attached to a methyl-substituted benzene ring. This unique structure contributes to its potential interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Compounds with similar structures have been shown to modulate various receptors, including serotonin and adrenergic receptors, which could influence neurotransmission and hormonal responses.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential.

Data Table: Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various compounds similar to this compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated significant inhibition, highlighting the potential for developing new antimicrobial agents.

- Cancer Cell Proliferation : Another study focused on the anticancer properties of related compounds, demonstrating that they could effectively reduce cell viability in HeLa and A549 cell lines through apoptosis induction pathways. This suggests that further exploration into the structure-activity relationship (SAR) could yield potent anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene?

- Methodology : Prioritize electrophilic aromatic substitution or cross-coupling reactions (e.g., Miyaura-Suzuki coupling). For electrophilic substitution, bromination of 3-(cyclopropylmethoxy)-5-methylbenzene requires careful control of Lewis acid catalysts (e.g., FeBr₃) to direct bromine to the para position relative to the methyl group. For cross-coupling, use Pd catalysts with arylboronic acids to introduce the cyclopropylmethoxy group post-bromination .

- Key Considerations : Monitor steric hindrance from the cyclopropylmethoxy group, which may reduce reaction rates. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yields .

Q. Which analytical techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns. The cyclopropylmethoxy group’s protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₁H₁₃BrO) and isotopic patterns for bromine (1:1 ratio for Br and Br) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insights : The cyclopropylmethoxy group’s steric bulk slows transmetallation steps in Pd-catalyzed reactions, while its electron-donating nature enhances aryl electrophile activation. Compare kinetic data with analogs (e.g., methoxy or tert-butyl substituents) to quantify effects .

- Experimental Design : Perform Hammett studies to correlate substituent electronic parameters (σ) with reaction rates. Use DFT calculations to model transition states and identify steric clashes .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Troubleshooting Strategy :

Systematic Variation : Test solvents (polar vs. nonpolar), catalysts (Pd(OAc)₂ vs. PdCl₂), and bases (K₂CO₃ vs. Cs₂CO₃).

Side-Reaction Analysis : Use GC-MS to detect byproducts (e.g., dehalogenation or cyclopropane ring-opening).

Literature Comparison : Cross-reference conditions from analogous brominated aromatics (e.g., 1-Bromo-3-(difluoromethoxy)-5-methylbenzene) to adjust protocols .

Q. What computational methods predict this compound’s behavior in catalytic systems?

- Approaches :

- Density Functional Theory (DFT) : Calculate activation energies for key steps (oxidative addition, transmetallation).

- Molecular Docking : Model interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic stability .

- Software Tools : Use Gaussian or ORCA for DFT; AutoDock Vina for docking studies. Validate with experimental kinetic data .

Methodological and Safety Considerations

Q. How to design experiments studying substituent effects on aromatic electrophilic substitution?

- Stepwise Protocol :

Isotopic Labeling : Synthesize C-labeled analogs to track regioselectivity via NMR.

Competitive Reactions : Compare bromination rates of 3-(cyclopropylmethoxy)-5-methylbenzene vs. 3-methoxy-5-methylbenzene.

Computational Modeling : Map electrostatic potential surfaces to identify electron-rich sites .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.